N-Cyclohexylhydroxylamine

概要

説明

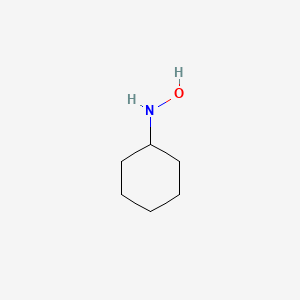

N-Cyclohexylhydroxylamine is an organic compound with the molecular formula C6H11NHOH. It is a hydroxylamine derivative where the hydroxyl group is attached to a cyclohexyl ring. This compound is known for its applications in various chemical reactions and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: N-Cyclohexylhydroxylamine can be synthesized through the hydrogenation of nitrocyclohexane to cyclohexanone oxime, which is catalyzed by palladium on carbon nanotubes . The reaction typically occurs under mild conditions, making it an efficient method for producing this compound.

Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the hydrogenation process mentioned above. The use of palladium catalysts and carbon nanotubes enhances the yield and purity of the compound .

化学反応の分析

Reactions with Aldehydes

N-Cyclohexylhydroxylamine reacts with aldehydes to form nitrones . For example, it reacts with benzaldehyde to form Cyclohexamine -N- [(Phenyl) Methylene] - N- oxide .

Procedure:

-

Combine cyclohexylhydroxylamine (1.3 g, 0.01 mole), benzaldehyde (1.28 g, 0.01 mole), and benzene (60 ml) in a 250 ml round-bottom flask.

-

Heat the mixture for 1.5 hours on a steam bath, removing the resulting water azeotropically.

-

Evaporate the remaining solvent and cool the residual oil to obtain Cyclohexamine -N- [(Phenyl) Methylene] - N- oxide as red prisms.

Yield: 2 g (80.6 %), m.p: 81 - 83 °C .

The reaction between N-cyclohexylhydroxylamine and aldehydes to produce aliphatic nitrones is second-order at a constant pH. The reaction rate depends on the free hydroxylamine and aldehyde concentrations. Below pH 7, the second-order rate constant shows a linear dependence on [H+], but above pH 8, it becomes independent of [H+] .

Hydrogenation of Nitrocyclohexane

Catalytic hydrogenation of nitrocyclohexane can yield various chemicals, including cyclohexylamine, cyclohexanone oxime, cyclohexanone, cyclohexanol, and dicyclohexylamine .

Palladium-Catalyzed Alkene Diamination Reactions

Palladium catalysts can be used in alkene diamination reactions using O-benzoylhydroxylamine derivatives .

Oxidation of N-Alkylhydroxylamines

Oxidation of N-alkylhydroxylamines with a one-electron oxidant produces the corresponding nitroxides, which can be further oxidized to nitroso compounds . The reaction is first-order with respect to both hydroxylamines and 1,1-diphenyl-2-picrylhydrazyl (DPPH) .

Neuroprotective Effects of Hydroxylamine Derivatives

Hydroxylamine derivatives, such as N-(tert-Butyl) hydroxylamine (NtBuHA), have shown potential therapeutic effects in diseases like infantile neuronal ceroid lipofuscinosis (INCL) . NtBuHA can cross the blood-brain barrier, deplete lysosomal ceroid, suppress neuronal apoptosis, slow neurological deterioration, and extend lifespan in Ppt1−/− mice, which mimic INCL .

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis:

N-Cyclohexylhydroxylamine serves as a reactant in various organic synthesis processes:

- Aldehyde-catalyzed intermolecular hydroamination: This reaction facilitates the formation of new carbon-nitrogen bonds, which are crucial in synthesizing complex organic molecules .

- Preparation of cyclin-dependent kinase inhibitors: These inhibitors are being explored for their potential use in cancer therapy due to their ability to interfere with cell cycle regulation .

- Synthesis of hydroxyurea derivatives: These compounds have shown promise as small molecule antagonists for bradykinin B1 receptors, which may have therapeutic applications .

2. Catalytic Reactions:

this compound has been utilized in catalytic reactions involving oxidation processes:

- Oxidation to nitroso derivatives: The compound can be oxidized to produce nitrosocyclohexane, which has been achieved with high yields using gold-based catalysts . This transformation is significant for generating intermediates in further chemical syntheses.

3. Biological Applications:

The compound is also being investigated for its biological implications:

- Antitumor properties: Research indicates that derivatives of this compound may exhibit antitumor activity, making them candidates for drug development.

- Enzyme interaction studies: It acts as a probe to study enzyme mechanisms and biological oxidation processes due to its ability to form covalent bonds with target proteins .

Comparison of Chemical Reactions Involving this compound

| Reaction Type | Products | Yield (%) | Notes |

|---|---|---|---|

| Aldehyde-catalyzed hydroamination | Cyclin-dependent kinase inhibitors | Variable | Key in cancer research |

| Oxidation | Nitrosocyclohexane | 83% | High yield using AuCNT catalyst |

| Hydroxylamination | Isoxazolone derivatives | Variable | Important for synthetic chemistry |

Case Studies

Case Study 1: Hydroxylamine Derivatives in Cancer Research

A study demonstrated the synthesis of this compound-based cyclin-dependent kinase inhibitors. These compounds showed promising results in inhibiting tumor cell proliferation in vitro, indicating their potential utility in cancer therapeutics.

Case Study 2: Catalytic Oxidation

In an experiment involving the oxidation of this compound using a gold-catalyzed system, researchers achieved an 83% yield of nitrosocyclohexane. This study highlighted the effectiveness of nanohybrid catalysts in enhancing reaction efficiency and selectivity .

作用機序

The mechanism of action of N-Cyclohexylhydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of cyclin-dependent kinase inhibitors or bradykinin B1 receptor antagonists .

類似化合物との比較

- N-Phenylhydroxylamine

- N-Methylhydroxylamine

- N,N-Dimethylhydroxylamine

- O-tert-Butylhydroxylamine

Comparison: N-Cyclohexylhydroxylamine is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to other hydroxylamines. This uniqueness makes it suitable for specific reactions and applications where other hydroxylamines may not be as effective .

生物活性

N-Cyclohexylhydroxylamine (N-CHHA) is an organic compound with significant implications in various biological and chemical processes. Its structure, characterized by a cyclohexyl group attached to a hydroxylamine functional group, allows it to participate in diverse reactions, including hydroamination and cycloaddition. This article presents a detailed examination of the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₁₃N₁O

- Molecular Weight : 115.172 g/mol

- Melting Point : 139-140 °C

- Storage Conditions : Recommended storage at -20 °C to maintain stability.

This compound is often used as a reagent in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. It is formed as a by-product during the hydrogenation of nitrocyclohexane to cyclohexanone oxime, which is catalyzed by palladium on carbon nanotubes .

Biological Activity

This compound exhibits several biological activities that have been explored in various research contexts:

1. Antitumor Activity

N-CHHA has been investigated for its potential as an antitumor agent. It is involved in the preparation of cyclin-dependent kinase inhibitors, which are crucial for regulating cell cycle progression and have therapeutic potential against cancer .

3. Mechanistic Insights

The mechanism of action for N-CHHA primarily involves its nucleophilic properties, allowing it to participate in various chemical reactions that can lead to biological effects. For example, hydroxylamines are known to cleave thioester linkages in proteins, which may play a role in cellular metabolism and signaling pathways .

Table 1: Summary of Biological Activities and Applications of this compound

Case Study: Hydroxylamine Derivatives

A study explored various hydroxylamine derivatives, including N-CHHA, assessing their toxicity and biological efficacy. The results indicated that many derivatives were non-toxic at concentrations up to 1 mM, suggesting a favorable safety profile for further development .

特性

IUPAC Name |

N-cyclohexylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-7-6-4-2-1-3-5-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQRKZPMVLRXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176627 | |

| Record name | N-Hydroxycyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2211-64-5 | |

| Record name | Cyclohexylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2211-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxycyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxycyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/722GHL96BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N-Cyclohexylhydroxylamine?

A1: this compound has a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol []. While specific spectroscopic data is not provided in the abstracts, it's mentioned that this compound can be characterized by techniques such as IR and Raman spectroscopy [].

Q2: How is this compound prepared?

A2: this compound is typically synthesized by reacting 2-chloropropanal with this compound in the presence of magnesium sulfate []. This reaction is typically performed in anhydrous ether and dichloromethane at 0 °C. The product can be recrystallized from a mixture of ether and pentane.

Q3: What are the stability characteristics of this compound?

A3: this compound is best stored in a freezer under argon to prevent degradation. Even at low temperatures, it can slowly decompose, turning yellow over time. Therefore, it is recommended to use it shortly after preparation for optimal results [].

Q4: How does the structure of this compound influence its reactivity with aldehydes?

A4: this compound reacts with aldehydes to form nitrones. The kinetics of this reaction are influenced by pH, with the reaction rate being dependent on the concentrations of both the free hydroxylamine and the free aldehyde []. This suggests that the nucleophilicity of the nitrogen lone pair in this compound plays a key role in its reactivity with the electrophilic carbonyl group of aldehydes.

Q5: What are some applications of this compound in materials science?

A5: this compound, specifically its aluminum salt (NCH-Al) and potassium salt (NCH-K), have been investigated as potential wood preservatives []. These salts exhibit strong antifungal properties, surpassing even sodium pentachlorophenate (Na-PCP) in some cases. This antifungal activity is thought to stem primarily from the compounds' mycostatic effects, inhibiting fungal growth rather than spore germination [].

Q6: Are there any computational studies on this compound or its derivatives?

A6: While the abstracts provided don't detail specific computational studies, they highlight the examination of the electronic structure of N-nitroso-N-cyclohexylhydroxylamine and its metal chelates using IR and Raman spectroscopy []. This type of analysis provides insights into the electronic distribution within the molecule, which can be further investigated using computational chemistry methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。